molecular formula C13H12FNO2 B14112989 3-Fluoro-4-(3-methoxyanilino)phenol

3-Fluoro-4-(3-methoxyanilino)phenol

Cat. No.: B14112989
M. Wt: 233.24 g/mol
InChI Key: LCTWZMOSOYFGTP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methoxyanilino)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluoro group at position 3 and a 3-methoxyanilino group at position 2.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

3-fluoro-4-(3-methoxyanilino)phenol

InChI

InChI=1S/C13H12FNO2/c1-17-11-4-2-3-9(7-11)15-13-6-5-10(16)8-12(13)14/h2-8,15-16H,1H3

InChI Key

LCTWZMOSOYFGTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methoxyanilino)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with 3-methoxyaniline under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Fluoro-4-(3-methoxyanilino)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxyanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2/Pd-C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases (e.g., NaH, K2CO3) and polar aprotic solvents (e.g., DMSO, DMF).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols and anilines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(3-methoxyanilino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxyanilino)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target. In the context of anticancer activity, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

(a) 3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline (CAS 202197-26-0)
  • Structure: Chloro and fluorophenyl methoxy groups replace the phenol and anilino moieties.
  • Properties : Exhibits superior purity (>99%) and stability, with applications in drug intermediates and agrochemicals .
(b) 3-Fluoro-4-methoxyaniline (CAS 366-99-4)
  • Structure: Simpler analog lacking the anilino-phenol linkage.
  • Properties : Melting point 81–84°C; used as a precursor in dye synthesis .
  • Comparison: The absence of the phenolic hydroxyl group reduces solubility in polar solvents, highlighting the importance of the hydroxyl group in the target compound for aqueous interactions.
(c) 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
  • Structure: Features a nitrile and hydroxyphenoxy group.
  • Properties : Key intermediate in herbicide synthesis; nitrile group enhances electrophilicity .
  • Comparison: The nitrile group introduces different electronic effects compared to the anilino group, favoring nucleophilic attack in synthetic applications.

Bioactive Derivatives

(a) Quinazolinone Derivatives (e.g., 6-Fluoro-(3-fluorophenyl)-4-(3-methoxyanilino))
  • Structure: Quinazolinone core with fluoro and methoxyanilino substituents.
  • Activity : Demonstrates antitumor activity by inhibiting MMP-2/9 expression, reducing cancer cell metastasis .
  • Comparison: The quinazolinone scaffold enhances planar rigidity, improving binding to enzyme active sites compared to the flexible phenol-anilino structure of the target compound.
(b) [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol
  • Structure : Pyrrolidine ring fused with fluoromethoxyphenyl and hydroxymethyl groups.
  • Applications : Versatile building block in pharmaceuticals; the pyrrolidine ring enhances bioavailability .
  • Comparison: The cyclic amine structure increases solubility and metabolic stability, advantages over the linear anilino group in the target compound.

Sulfur-Containing Analogs

3-Fluoro-4-(methylsulfinyl)phenol (CAS 859538-50-4)
  • Structure: Methylsulfinyl group replaces the methoxyanilino moiety.
  • Comparison : The sulfur atom introduces chirality and distinct electronic effects, which may alter interaction with biological targets compared to oxygen-based substituents.

Phenoxy-Aniline Derivatives

(a) 3-Fluoro-4-(3-methoxyphenoxy)aniline
  • Structure: Methoxyphenoxy group instead of methoxyanilino.
  • Similarity: Structural similarity score 0.97; minor substituent changes significantly alter electronic properties .
  • Comparison: The ether linkage (phenoxy) reduces basicity compared to the anilino group, affecting protonation states in physiological environments.

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